molecular formula C9H7BrN2O3S B1521981 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1197827-84-1

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1521981
M. Wt: 303.13 g/mol
InChI Key: PYAKZMXFESFQTN-UHFFFAOYSA-N
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Description

“3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C9H7BrN2O3S . It has a molecular weight of 303.13 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C9H7BrN2O3S . It contains a bromothiophenyl group attached to an oxadiazolyl group, which is further connected to a propanoic acid group .

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound has been used in the synthesis of new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via a palladium-catalyzed Suzuki cross-coupling reaction . The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
  • Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
  • Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. Almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Application in 3D Bioprinting

  • Scientific Field: Biomedical Engineering .
  • Summary of the Application: This compound has been used in the development of novel iron (III) crosslinked bioinks comprising carboxymethyl cellulose, xanthan gum, and hyaluronic acid for soft tissue engineering applications .
  • Methods of Application or Experimental Procedures: The ionic crosslinking with iron (III) to printed constructs via the metal-ion coordination between ferric cations and carboxylate groups of the three polymers was introduced to induce improved mechanical strength and long-term stability .
  • Results or Outcomes: Immortalized human epidermal keratinocytes (HaCaT) and human foreskin fibroblasts (HFF) encapsulated within iron-crosslinked printed hydrogels exhibited excellent cell viability (more than 95%) and preserved morphology .

Safety And Hazards

The safety and hazards information for this compound is not provided in the current resources .

properties

IUPAC Name

3-[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3S/c10-5-3-6(16-4-5)9-11-7(15-12-9)1-2-8(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAKZMXFESFQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 3
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 4
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

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